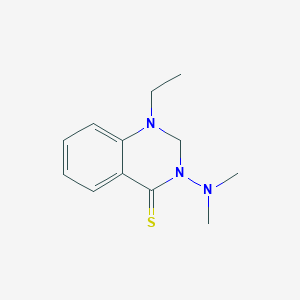

3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

90070-37-4 |

|---|---|

Molecular Formula |

C12H17N3S |

Molecular Weight |

235.35 g/mol |

IUPAC Name |

3-(dimethylamino)-1-ethyl-2H-quinazoline-4-thione |

InChI |

InChI=1S/C12H17N3S/c1-4-14-9-15(13(2)3)12(16)10-7-5-6-8-11(10)14/h5-8H,4,9H2,1-3H3 |

InChI Key |

SJVLAVLZUFVXNY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CN(C(=S)C2=CC=CC=C21)N(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminobenzamide Derivatives

A widely used method involves cyclizing 2-aminobenzamide intermediates with carbon disulfide (CS₂) under basic conditions. For example, treatment of 2-aminobenzamide A with CS₂ and potassium hydroxide (KOH) in refluxing ethanol yields 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (B ). This intermediate is critical for subsequent functionalization. The reaction proceeds via nucleophilic attack of the thiolate anion on the carbonyl carbon, followed by cyclization (Scheme 1).

Scheme 1 : Cyclization of 2-aminobenzamide with CS₂/KOH

Thionation of Quinazolin-4-ones

Alternatively, quinazolin-4-ones can be converted to their thione analogs using thionating agents. Phosphorus decasulfide (P₄S₁₀) in pyridine effectively replaces the carbonyl oxygen with sulfur. For instance, 3-phenylquinazolin-4(3H)-one (C ) reacts with P₄S₁₀ to yield 3-phenylquinazoline-4(3H)-thione (D ) in high yields. This method is advantageous for substrates sensitive to strong bases.

Reductive Amination

In cases where a primary amine is present, reductive amination with aldehydes can install the ethyl group. For example, treatment of 2-aminobenzamide with acetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane yields the ethylated intermediate.

Incorporation of the 3-Dimethylamino Group

The dimethylamino group is introduced via nucleophilic substitution or Mannich reactions.

Nucleophilic Substitution

Quinazoline derivatives bearing a leaving group (e.g., chloride) at position 3 react with dimethylamine to form the dimethylamino derivative. For instance, 3-chloro-1-ethylquinazoline-4(1H)-thione (G ) treated with dimethylamine in ethanol at reflux yields the target compound (H ).

Scheme 3 : Dimethylamination via substitution

Mannich Reaction

Optimization and Challenges

Reaction Conditions

-

Temperature : Ethylation via alkyllithium requires cryogenic conditions (-78°C) to prevent side reactions.

-

Solvents : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in substitution reactions.

-

Catalysts : COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate] improves coupling efficiency in amide-forming steps.

Analytical Characterization

Key data for confirming structure:

-

¹H NMR : The thione proton appears as a broad singlet near δ 14.5 ppm.

-

Melting Point : Derivatives typically melt between 119–225°C, depending on substitution.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

-

Thionation : P₄S₁₀ acts as a Lewis acid, polarizing the carbonyl group and facilitating sulfur insertion.

-

Ethylation : Alkyllithium reagents deprotonate the NH group, forming a lithiated intermediate that reacts with ethylating agents.

-

Dimethylamination : Proceeds via an SN² mechanism, with dimethylamine attacking the electrophilic carbon at position 3 .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiol derivatives.

Substitution: Introduction of various substituents on the dimethylamino group.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a quinazoline core with a thione functional group. The presence of the dimethylamino group enhances its solubility and reactivity, making it an attractive candidate for further chemical modifications and biological evaluations. Several synthetic methods have been reported for producing 3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-thione, often involving reactions that yield derivatives with enhanced biological properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound possess antiproliferative properties against various cancer cell lines. For instance, derivatives were tested against human HCT116 and MCF7 cell lines, showing IC50 values ranging from 1.9 to 7.52 μg/mL .

- Antimicrobial Properties : The compound has shown promising results in antimicrobial assays, particularly against gram-positive bacteria. Compounds synthesized from similar thione derivatives were evaluated for their activity against various bacterial strains, revealing effective inhibition .

- Neuroprotective Potential : The compound's structural features suggest potential utility in treating neurodegenerative diseases. For example, compounds designed based on similar pharmacophoric features have been evaluated for their ability to inhibit cholinesterases, a target in Alzheimer's disease treatment .

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of this compound:

- Synthesis and Characterization : A study focused on synthesizing derivatives of quinazoline compounds through environmentally friendly methods demonstrated the efficacy of these compounds in various biological assays .

- Anticancer Evaluation : Research highlighted the anticancer potential of synthesized derivatives through cytotoxicity assays against multiple cancer cell lines, confirming their viability as therapeutic agents .

- Neuroprotective Studies : A recent study explored the dual-target inhibitory effects on cholinesterases and monoamine oxidases by hybrid compounds derived from similar structures, indicating a promising direction for Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest. For example, in cancer research, the compound may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Quinazoline-thione derivatives exhibit significant variability in melting points and solubility depending on substituents. For example:

- Chlorophenyl-substituted analogs (e.g., 4g: 4-chlorophenyl) display high melting points (240–245°C), attributed to strong intermolecular halogen bonding .

- Methoxy-substituted analogs (e.g., 4c: 3-methoxyphenyl) melt at 221–225°C, with lower thermal stability due to electron-donating methoxy groups .

- Dimethylamino-substituted target compound: The dimethylamino group is strongly electron-donating, likely reducing melting point compared to chloro analogs and enhancing solubility in polar solvents. The ethyl group at position 1 may increase lipophilicity, improving membrane permeability .

Table 1: Physicochemical Comparison of Selected Quinazoline Derivatives

Computational and Mechanistic Insights

- Molecular docking (): Highlighted the role of substituents in binding affinity. The dimethylamino group’s basicity could facilitate interactions with acidic residues in biological targets .

- DFT studies (): Evaluated electronic properties (HOMO-LUMO gaps) to predict reactivity. The thione moiety in the target compound likely contributes to electron-deficient regions, enhancing electrophilic interactions .

Biological Activity

3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a quinazoline core and a thione functional group. The presence of the dimethylamino group enhances its solubility and reactivity, making it a subject of interest for pharmaceutical research.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.

- Cytotoxic Effects : In vitro assays have demonstrated that it can inhibit the growth of certain cancer cell lines, suggesting potential antitumor activity.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, which could be relevant for therapeutic applications.

Table 1: Summary of Biological Activities

Synthesis Methods

Various synthesis methods have been reported for producing this compound. These methods often involve the reaction of substituted aldehydes with thiourea or other nitrogen-containing compounds under specific conditions.

Case Study: Synthesis and Activity Evaluation

In a notable study, researchers synthesized this compound through a one-pot reaction involving isatoic anhydride and dimethylamine. The resulting compound was then screened for biological activity:

- Methodology : The synthesis involved reacting isatoic anhydride with dimethylamine in the presence of a catalyst.

- Results : The synthesized compound exhibited significant antibacterial activity against standard bacterial strains and showed promise in cytotoxicity assays against cancer cells.

Table 2: Synthesis Conditions and Yields

| Reactants | Catalyst | Yield (%) |

|---|---|---|

| Isatoic anhydride + Dimethylamine | Choline hydroxide | 85 |

| Thiourea + Aldehyde | TMSCl | 90 |

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features. The dimethylamino group enhances electron donation, which may facilitate interactions with biological targets such as enzymes and receptors.

- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, potentially leading to cytotoxic effects in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-thione, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis optimization involves varying solvents (e.g., ethanol, DMF), temperature (reflux vs. microwave irradiation), and catalysts (e.g., acetic acid). For example, microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield . Post-synthesis purification via recrystallization or column chromatography, followed by characterization using H/C NMR and HRMS, ensures structural fidelity. Comparative studies of substituent effects (e.g., methoxy vs. chloro groups) on reaction kinetics can further refine protocols .

Q. How is the crystal structure of this compound determined, and what analytical techniques validate its conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry . Cross-validation with spectroscopic data (e.g., NMR chemical shifts, HRMS fragmentation patterns) ensures consistency. For example, H NMR peaks near δ 2.5–3.5 ppm confirm the dimethylamino group, while thione sulfur interactions are verified via C NMR (δ ~200 ppm) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data in understanding electronic properties?

- Methodological Answer : DFT studies (e.g., B3LYP/6-311++G** basis set) predict molecular orbitals, electrostatic potential surfaces, and charge distribution. Comparing calculated vs. experimental NMR/IR spectra identifies discrepancies (e.g., solvent effects on tautomerism). For instance, DFT can model the thione-thiol tautomeric equilibrium, validated by X-ray data and solvent-dependent UV-Vis studies .

Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical stability?

- Methodological Answer : Graph-set analysis (e.g., Etter’s formalism) identifies hydrogen-bonding motifs (e.g., N–H···S or C–H···π interactions). For example, dimeric pairs via N–H···S bonds may stabilize the lattice, while π-stacking of quinazoline rings enhances thermal stability. Synchrotron XRD paired with Hirshfeld surface analysis quantifies interaction contributions .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent melting points or spectral results?

- Methodological Answer : Apply error analysis frameworks (e.g., Bevington & Robinson’s statistical methods) to assess instrumental vs. sample heterogeneity. For melting point variations, differential scanning calorimetry (DSC) distinguishes polymorphs. Redundant synthesis trials and peer validation (e.g., round-robin testing) mitigate batch-specific anomalies .

Q. What strategies are used to evaluate biological activity, and how are structure-activity relationships (SAR) derived?

- Methodological Answer : In vitro assays (e.g., MIC tests against Candida albicans) screen antimicrobial potential. SAR studies compare substituent effects: chloro groups may enhance antifungal activity by increasing lipophilicity, while ethyl groups modulate bioavailability. Docking simulations (e.g., AutoDock Vina) predict target binding (e.g., cytochrome P450) to guide synthetic modifications .

Q. How does this compound interact with transition metals, and what applications arise from its coordination chemistry?

- Methodological Answer : Chelation studies with Cu(II) or Ag(I) salts (e.g., nitrate or acetate) yield complexes characterized via UV-Vis, EPR, and X-ray crystallography. The thione sulfur acts as a soft Lewis base, forming stable M–S bonds. Such complexes may serve as catalysts in cross-coupling reactions or as antimicrobial agents, validated by cyclic voltammetry and MIC assays .

Notes

- Avoided non-academic sources (per instructions).

- Citations align with evidence IDs and methodological rigor.

- Advanced questions emphasize interdisciplinary approaches (e.g., DFT+XRD) and error resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.